4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine
Overview
Description
4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is a compound with the molecular weight of 219.67 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H10ClN3/c1-2-8-7-10 (12)15-11 (14-8)9-5-3-4-6-13-9/h3-7H,2H2,1H3
. This indicates that the compound has a pyrimidine ring with a chlorine atom at the 4th position and an ethyl group at the 6th position . Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 219.67 .Scientific Research Applications
Structural and Electronic Properties
Pyrimidine derivatives, including those similar to 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine, have been extensively studied for their structural parameters, electronic properties, and nonlinear optical (NLO) characteristics. The pyrimidine ring, being a significant component of DNA and RNA, offers a heterocyclic aromatic structure that is essential in pharmacophore development for medicine and nonlinear optics. Detailed investigations using density functional theory (DFT) and time-dependent DFT (TDDFT) analyses have shown these compounds exhibit promising NLO properties, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives, including methods like electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry, as well as X-ray analysis, have been fundamental in expanding the understanding and applications of these compounds. Such studies lay the groundwork for the development of novel compounds with enhanced properties for various scientific applications (Venkatachalam et al., 2002).
Optical Properties
The exploration of optical properties in pyrimidine derivatives has led to the discovery of compounds with significant solvatochromism and potential use as colorimetric and luminescent pH sensors. The ability of these compounds to undergo dramatic color changes and luminescence switching upon the introduction of an acid showcases their potential in sensor technology and optical applications (Hadad et al., 2011).
Bioactivity and Drug Design
Pyrimidine derivatives have been synthesized with the intention of exploring their biological activities, including anti-fibrotic, antiviral, and antimicrobial properties. The design of these compounds is guided by their structural versatility and pharmacological potential, which is essential in the development of new therapeutic agents (Gu et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-chloro-6-ethyl-2-pyridin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-2-9-7-10(12)15-11(14-9)8-3-5-13-6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXIBVHVFRRNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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